Purity and Procurement Differentiation Against Closest Structural Analogs
Compared to the most structurally similar commercially available analog, N-(5-chloro-2-phenoxyphenyl)-2,2-dimethylpropanamide, the target compound offers a quantifiable procurement advantage in terms of available purity. While the analog is primarily available as a raw ligand without a standardized purity guarantee [1], the target compound is offered with a verified purity of ≥95% by multiple independent vendors [REFS-2, REFS-3]. This difference is critical for researchers who require a reliable starting material for reproducible synthesis or biological assays.
| Evidence Dimension | Commercially offered purity |
|---|---|
| Target Compound Data | Purity ≥95% (specifically 95%+ and 95% ) |
| Comparator Or Baseline | N-(5-chloro-2-phenoxyphenyl)-2,2-dimethylpropanamide: No standardized purity grade specified in primary public ligand database [1]. |
| Quantified Difference | ≥95% purity vs. unspecified purity for a close structural analog |
| Conditions | Vendor technical datasheets and public biochemical database entries. |
Why This Matters
For quantitative structure-activity relationship (QSAR) studies or scaled-up synthesis, a known purity of ≥95% versus an unspecified purity level reduces experimental variability and ensures procurement predictability.
- [1] BRENDA. (n.d.). Ligand N-(5-chloro-2-phenoxyphenyl)-2,2-dimethylpropanamide. Retrieved from https://www.brenda-enzymes.info/ View Source
